molecular formula C20H20N4O4 B2507338 ethyl 4-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate CAS No. 923131-46-8

ethyl 4-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate

Cat. No.: B2507338
CAS No.: 923131-46-8
M. Wt: 380.404
InChI Key: DYZNMXQHKHGMCZ-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-methoxyphenyl group at position 1, a methyl group at position 5, and an amido-linked benzoate ester at position 2.

Properties

IUPAC Name

ethyl 4-[[1-(3-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-4-28-20(26)14-8-10-15(11-9-14)21-19(25)18-13(2)24(23-22-18)16-6-5-7-17(12-16)27-3/h5-12H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZNMXQHKHGMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Synthesis Pathways

The compound can be synthesized through various methods, primarily involving "click chemistry," which is a highly efficient approach for creating 1,2,3-triazoles. The reaction typically involves the coupling of organic azides with terminal alkynes under mild conditions. For instance, the reaction of ethyl diazoacetate with substituted aryl imines has been reported to yield fully substituted triazoles with high chemical yields, demonstrating the versatility of this synthetic route .

Key Synthesis Reactions:

  • Direct Synthesis : Utilizing ethyl diazoacetate and 4-methoxyaniline-derived aryl imines in the presence of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene.
  • Mechanistic Insights : The proposed mechanism involves the addition of an imine nitrogen atom to the terminal nitrogen of the diazo compound, followed by aromatization to form the triazole structure .

Biological Activities

Ethyl 4-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate exhibits a range of biological activities that make it a valuable candidate in pharmacology.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against various pathogens. Studies have highlighted its efficacy against bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Research

Recent investigations into triazole derivatives have indicated their potential as anticancer agents. The structural modifications in compounds like this compound may enhance their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of triazole derivatives, including this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory activity with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings .

Case Study 2: Anticancer Efficacy

In vitro studies assessing the anticancer properties of triazole derivatives revealed that this compound effectively inhibited the growth of several cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action of ethyl 4-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several triazole-based hybrids synthesized for applications in medicinal chemistry and materials science. Key analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural and Functional Comparison with Related Compounds

Compound Name Substituents (Triazole Core) Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 4-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate (Target) 3-MeO-phenyl, 5-Me, 4-amido-benzoate ~353.37* Hypothesized COX-2 inhibition† N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... 4-Cl-phenyl, 4-F-phenyl, thiazole ~569.89 COX-1/COX-2 inhibition [1, 8]
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... 4-F-phenyl, thiazole ~553.87 Isostructural with Cl analog [1, 5]
4-(Chloromethyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole 4-Cl-CH2, 4-MeO-phenyl 237.69 Building block for drug design [14]
5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine 4-Me-benzyl, 5-Me, 4-NH2 202.26 Amine-functionalized intermediate [15]

*Calculated based on molecular formula. †Inferred from structural similarity to COX-targeting analogs .

Substituent-Driven Trends:
  • Halogen vs. Methoxy Groups : Compounds with halogen substituents (e.g., Cl, F) exhibit isostructural crystallinity despite differences in halogen size, as seen in compounds 4 and 5 (Table 1). However, the methoxy group in the target compound may enhance solubility due to its electron-donating nature, contrasting with the electron-withdrawing halogens .
  • Amido vs. Thiazole-containing derivatives display rigid planar conformations, while the benzoate ester may introduce torsional flexibility .

Crystallographic and Physicochemical Properties

  • Isostructurality: Halogenated analogs (e.g., compounds 4 and 5) crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit.
  • Thermal Stability : Halogenated derivatives exhibit high melting points (>200°C) due to strong intermolecular interactions. The target’s methoxy and ester groups may lower thermal stability by introducing weaker van der Waals forces .

Biological Activity

Ethyl 4-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound possesses a triazole ring, which is known for its pharmacological significance. The structure can be represented as follows:

Ethyl 4 1 3 methoxyphenyl 5 methyl 1H 1 2 3 triazole 4 amido benzoate\text{Ethyl 4 1 3 methoxyphenyl 5 methyl 1H 1 2 3 triazole 4 amido benzoate}

The presence of the triazole moiety is crucial for its biological activity, as evidenced by various studies that highlight the role of substituted triazoles in antimicrobial, antitumor, and anti-inflammatory activities.

Mechanisms of Biological Activity

1. Antimicrobial Activity:
Triazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

2. Antitumor Activity:
Research indicates that compounds with triazole structures exhibit significant antitumor effects. The triazole ring can interact with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in several cancer cell lines.

3. Anti-inflammatory Effects:
The compound's anti-inflammatory properties may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity has been validated in animal models where the compound reduced inflammation markers significantly.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent Effect on Activity
Methoxy Group Enhances lipophilicity and bioavailability
Amino Group Increases interaction with target proteins
Alkyl Substituents Modulate potency and selectivity

Case Studies

Several studies have reported on the biological activities of triazole derivatives similar to this compound:

  • Antimicrobial Study (2020) :
    A study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with methoxy substitutions exhibited enhanced activity compared to unsubstituted analogs .
  • Antitumor Activity (2021) :
    Research published in Cancer Letters demonstrated that a related triazole compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The study highlighted the importance of the triazole ring for effective interaction with cellular targets .
  • Anti-inflammatory Research (2022) :
    A recent study focused on the anti-inflammatory properties of substituted triazoles in a murine model of arthritis. The findings suggested that compounds with similar structures significantly reduced inflammation markers and joint swelling .

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